molecular formula C9H7BrN2 B112583 4-Amino-3-bromoisoquinoline CAS No. 40073-37-8

4-Amino-3-bromoisoquinoline

Cat. No. B112583
CAS RN: 40073-37-8
M. Wt: 223.07 g/mol
InChI Key: DERRKDMURMTHHF-UHFFFAOYSA-N
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Description

4-Amino-3-bromoisoquinoline is a chemical compound with the empirical formula C9H7BrN2 . It is used in early discovery research as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of quinoline derivatives like 4-Amino-3-bromoisoquinoline involves various protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular weight of 4-Amino-3-bromoisoquinoline is 223.07 . The SMILES string for this compound is NC1=C (Br)C=NC2=C1C=CC=C2 .

Scientific Research Applications

1. Medicinal Chemistry

Quinoline motifs, including 4-Amino-3-bromoisoquinoline, have received considerable attention in drug design due to their broad spectrum of bioactivity . They have been used in the development of various drugs.

Method of Application

Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

Results or Outcomes

The review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .

2. Organic Synthesis

4-Bromoisoquinoline, a compound similar to 4-Amino-3-bromoisoquinoline, has been synthesized using a selective synthesis method .

Method of Application

The synthesis involved an electrocyclic reaction catalyzed by palladium. 4-Bromoisoquinoline was synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN .

Results or Outcomes

The introduction of a bromine into the products makes the methodology more attractive for organic synthesis .

Safety And Hazards

4-Amino-3-bromoisoquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements for this compound are H301 - H318 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

3-bromoisoquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-8(11)7-4-2-1-3-6(7)5-12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERRKDMURMTHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348840
Record name 4-Amino-3-bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-bromoisoquinoline

CAS RN

40073-37-8
Record name 3-Bromo-4-isoquinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40073-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromoisoquinolin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
GM Sanders, M van Dijk… - Recueil des Travaux …, 1974 - Wiley Online Library
… The 1 ,Csubstituted aminobromoisoquinolines do not react; 4-amino-3-bromoisoquinoline undergoes ring opening into o-cyanobenzyl isocyanide, 3-amino-4-bromoisoquinoline ring …
Number of citations: 1 onlinelibrary.wiley.com
P Talukder, S Chen, PM Arce, SM Hecht - Organic letters, 2014 - ACS Publications
… The desired ethynyl derivative 3 was obtained in 91% yield, whereas the reported procedure involved coupling with 4-amino-3-bromoisoquinoline at a higher temperature in lower yield. …
Number of citations: 32 pubs.acs.org
A Van Veldhuizen, M Van Dijk… - Organic Magnetic …, 1980 - Wiley Online Library
… ,4-disubstituted compounds steric effects probably play a role, as the 6 values of C-3 in 4chloro-3-ethoxy- and 4-bromo-3-ethoxyisoquinoline and of C-4 in 4-amino-3-bromoisoquinoline …
P Talukder - 2016 - keep.lib.asu.edu
The manipulation of biological targets using synthetic compounds has been the focal point of medicinal chemistry. The work described herein centers on the synthesis of organic small …
Number of citations: 2 keep.lib.asu.edu
SF Dyke - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
… Thus, 3-amino-1-bromo- or 1-amino-3-bromo-isoquinoline rapidly reacts to yield 2-cyanobenzyl cyanide, whereas 4-amino-3-bromoisoquinoline gives 2-cyanobenzyl isocyanide. 4-…
Number of citations: 0 www.sciencedirect.com
GM Sanders, M Van Dijk, HJ den Hertog - Tetrahedron Letters, 1972 - Pergamon
Number of citations: 5

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